3-(2-Hydroxypropan-2-yl)benzoic acid
CAS No.: 40912-34-3
Cat. No.: VC21396634
Molecular Formula: C10H12O3
Molecular Weight: 180.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40912-34-3 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2g/mol |
| IUPAC Name | 3-(2-hydroxypropan-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) |
| Standard InChI Key | ODJJXKURUDQRLO-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=CC(=C1)C(=O)O)O |
| Canonical SMILES | CC(C)(C1=CC=CC(=C1)C(=O)O)O |
Introduction
Chemical Identity and Structure
Basic Information
3-(2-Hydroxypropan-2-yl)benzoic acid is a benzoic acid derivative with a tertiary alcohol functional group. It is also known as 3-(1-hydroxy-1-methylethyl)benzoic acid in some chemical databases and literature. The compound consists of a benzoic acid core with a 2-hydroxypropan-2-yl substituent at the meta (3) position of the benzene ring. This arrangement creates a molecule with both acidic characteristics from the carboxyl group and hydrogen bonding capabilities through the hydroxyl functionality.
Identification Parameters
The compound has several specific identifiers that allow for precise chemical identification in databases and literature. These identifiers are crucial for researchers to ensure they are working with the correct compound.
Table 1: Identification Parameters of 3-(2-Hydroxypropan-2-yl)benzoic acid
| Parameter | Value |
|---|---|
| Chemical Abstract Service (CAS) Number | 40912-34-3 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.2 g/mol |
| SMILES Notation | CC(C)(C1=CC=CC(=C1)C(=O)O)O |
| InChI | InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) |
| InChIKey | ODJJXKURUDQRLO-UHFFFAOYSA-N |
The molecular formula C₁₀H₁₂O₃ indicates that the molecule contains ten carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The arrangement of these atoms gives the compound its distinctive chemical properties and reactivity patterns.
Physical and Spectroscopic Properties
Spectroscopic Data
Spectroscopic analysis provides valuable information about the structural characteristics of 3-(2-Hydroxypropan-2-yl)benzoic acid. Mass spectrometry data reveals important details about the compound's molecular fragmentation patterns.
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.08592 | 138.0 |
| [M+Na]⁺ | 203.06786 | 149.0 |
| [M+NH₄]⁺ | 198.11246 | 145.0 |
| [M+K]⁺ | 219.04180 | 145.1 |
| [M-H]⁻ | 179.07136 | 137.8 |
| [M+Na-2H]⁻ | 201.05331 | 143.2 |
| [M]⁺ | 180.07809 | 139.4 |
| [M]⁻ | 180.07919 | 139.4 |
This collision cross-section data is valuable for analytical chemists using ion mobility spectrometry or similar techniques to identify and characterize this compound in complex mixtures . The variation in cross-section values across different adducts reflects the influence of ionization on the three-dimensional structure of the molecule.
Synthesis Methodologies
General Synthetic Approach
The synthesis of 3-(2-Hydroxypropan-2-yl)benzoic acid typically involves starting from 3-acetylbenzoic acid as the primary precursor. The synthetic route employs organometallic chemistry principles, specifically using Grignard reagents to create the tertiary alcohol functionality. This approach represents a common method for introducing tertiary alcohol groups into aromatic systems .
Detailed Synthesis Procedure
A documented synthesis procedure involves the reaction of 3-acetylbenzoic acid with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) under controlled temperature conditions. The detailed protocol includes the following steps:
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Preparation of a solution containing 3-acetylbenzoic acid (100 mg, 609.17 μmol) in THF (4 mL)
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Dropwise addition of methylmagnesium bromide (3 M, 1.02 mL) at 0°C
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Stirring of the reaction mixture at 70°C for 2 hours
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Quenching the reaction by adding HCl (2 N) solution (3 mL)
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Dilution with NaOH (4 N) solution (4 mL) followed by extraction with ethyl acetate
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Acidification of the aqueous layer to pH 4 using HCl (4 N) solution
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Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, filtration, and concentration under reduced pressure
This synthetic approach yields 3-(2-hydroxypropan-2-yl)benzoic acid with a reported yield of approximately 76.25%, producing the product as a colorless oil . The relatively high yield makes this an efficient synthesis method for laboratory-scale production of this compound.
Applications and Research Significance
Research Context
In chemical screening libraries, 3-(2-Hydroxypropan-2-yl)benzoic acid is listed as a screening compound, indicating its potential relevance in drug discovery processes. Compounds with structural similarity to 3-(2-Hydroxypropan-2-yl)benzoic acid have been investigated for various bioactivities, including antimicrobial and preservative properties.
The compound's structure features a meta-substitution pattern, which often confers different biological activities compared to ortho or para substitution. This positioning may influence how the molecule interacts with biological targets, potentially affecting its pharmacological profile if used in drug development contexts.
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